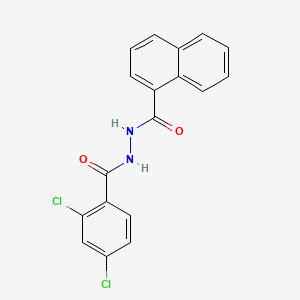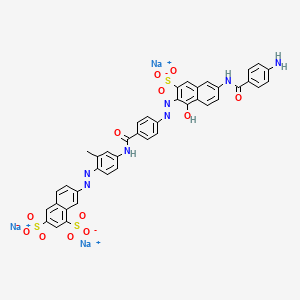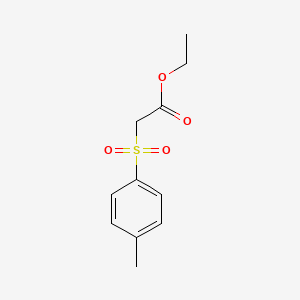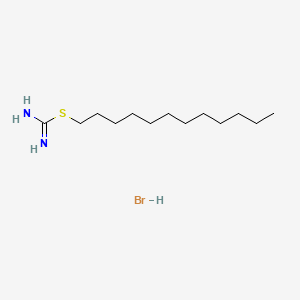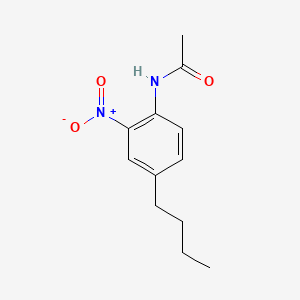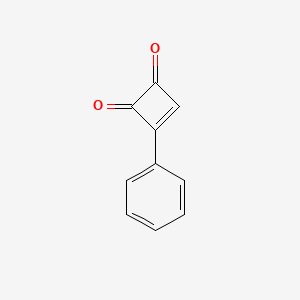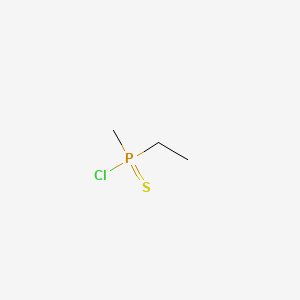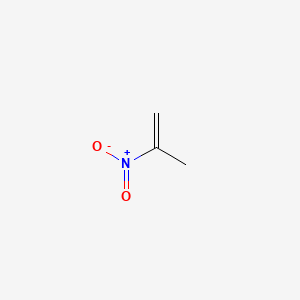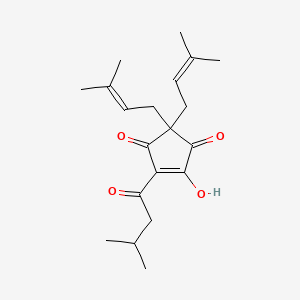
Hulupone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hulupone belongs to the class of organic compounds known as vinylogous acids. These are organic compounds containing a hydroxyl group, which is indirectly attached to a carbonyl via an intervening vinyl (>C=C<) moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in alcoholic beverages. This makes this compound a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
1. Chemical Structure and Properties
Hulupone represents a group of hop bitter substances, closely related to oxyhumulnic acid, characterized by a distinct five-membered ring structure. These compounds have been studied for their physico-chemical properties and behavior in hydrogenation and oxidation processes (Spetsig & Steninger, 1960).
2. Bitterness Intensity in Beer
Research has shown that hulupones are significant in contributing to the bitterness of beer. Hulupones are found to be 84% as bitter as iso-α-acids, suggesting their substantial role in the flavor profile of beer (Algazzali & Shellhammer, 2016).
3. Significance in Brewing
Hulupones, derived from the oxidation of β acids in hops, play a role in the colorimetric, spectrophotometric, and conductimetric analysis of hops and beer. They demonstrate the contribution of β acids to the bittering substances in beer (Stevens & Wright, 1961).
4. Preparation and Purification Methods
Methods for the preparation and purification of this compound using high-performance liquid chromatography have been developed. These procedures facilitate the study of hulupones in a more controlled and quantifiable manner (James, Tynan, Murrough, & Byrne, 1990).
5. Stability and Calibration Standards
Dicyclohexylamine complexes of hulupones have been prepared for use as stable calibration standards in high-performance liquid chromatography (HPLC). This development aids in the accurate measurement of these compounds in beer analysis (Maye, Leker, & Smith, 2016).
6. In Vitro Metabolism
The in vitro metabolism of hulupones was investigated, revealing insights into the biotransformation products of these compounds. This research is crucial for understanding the bioavailability of hulupones following ingestion in hop-based products (Cattoor et al., 2013).
7. Impact on Soil Chemistry
A study on the chemical composition of soil in the Hulu River Area indicated that terrain significantly influences soil chemistry, affecting the growth and quality of plant-based products like hops, which may indirectly impact this compound levels (Lü Xiu-Li, 2012).
Propriétés
Numéro CAS |
468-62-2 |
|---|---|
Formule moléculaire |
C20H28O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
4-hydroxy-5-(3-methylbutanoyl)-2,2-bis(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C20H28O4/c1-12(2)7-9-20(10-8-13(3)4)18(23)16(17(22)19(20)24)15(21)11-14(5)6/h7-8,14,22H,9-11H2,1-6H3 |
Clé InChI |
YDAFVJGIRJZGKB-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)O |
SMILES canonique |
CC(C)CC(=O)C1=C(C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)O |
| 468-62-2 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


